Loss of HMG-CoA Reductase Inhibitory Activity: M-4 vs. Cerivastatin and M-1
Desmethyl Cerivastatin-O-β-D-glucuronide (M-4) lacks significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, in contrast to the parent drug cerivastatin which inhibits the same enzyme with a Ki of 1.3 × 10⁻⁹ M (1.3 nM) [1][2]. The primary oxidative metabolites M-1 (desmethyl cerivastatin) and M-23 (hydroxy cerivastatin) retain potency similar to the parent drug [3]. The glucuronidation of M-1 to M-4 therefore represents a deactivation step, converting a pharmacologically active metabolite into an inactive excretory product. This functional dichotomy means M-4 cannot substitute for M-1 or cerivastatin in any assay requiring HMG-CoA reductase inhibition.
| Evidence Dimension | HMG-CoA reductase inhibitory activity (rat hepatic microsomal assay) |
|---|---|
| Target Compound Data | Lacked significant inhibitory activity (below detection threshold of the assay) |
| Comparator Or Baseline | Cerivastatin (parent drug): Ki = 1.3 × 10⁻⁹ M; M-1 and M-23: similar potency to parent drug (active inhibitors) |
| Quantified Difference | >1000-fold difference; parent drug active at low nanomolar range; M-4 pharmacologically inactive |
| Conditions | Rat hepatic microsomal HMG-CoA reductase; membrane-bound (non-solubilized) native microsomal fraction (Bischoff et al., 1997); ChEMBL assay CHEMBL692515 |
Why This Matters
Confirms M-4 is a pharmacologically inactive excretory metabolite, making it the appropriate reference standard for analytical methods where absence of target enzyme inhibition eliminates confounding bioassay interference—a critical specification for bioanalytical method validation and metabolite safety studies.
- [1] Bischoff H, Angerbauer R, Bender J, et al. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. Atherosclerosis. 1997;135(1):119-130. PMID: 9395281. View Source
- [2] ChEMBL Database. Assay CHEMBL692515: Desmethyl Cerivastatin-O-beta-D-glucuronide tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase; lacked significant inhibitory activity. BindingDB entry 50040983. View Source
- [3] Mück W. Clinical pharmacokinetics of cerivastatin. Clin Pharmacokinet. 2000;39(2):99-116. PMID: 10976657. View Source
